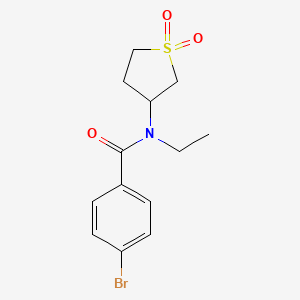
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their unique properties, inert nature, and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
1,2,3-Triazoles can be synthesized using the copper-catalyzed azide-alkyne Huisgen cycloaddition (CuAAC) reaction . This reaction, reported in 2002 by the groups of Meldal and Sharpless, revolutionized the field of triazole synthesis, allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of “N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” would include additional functional groups attached to this ring, but without specific information, I can’t provide a detailed analysis.Chemical Reactions Analysis
The CuAAC reaction used to synthesize 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of azides to alkynes . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs . For instance, the antiepileptic agent rufinamide, which was synthesized using a similar methodology .
Organic Synthesis
1,2,3-Triazoles have found broad applications in organic synthesis . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions .
Polymer Chemistry
1,2,3-Triazoles are also used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for various polymerization processes .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to mimic amide bonds . They can structurally resemble both E and Z amide bonds .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation chemistry . Their inert nature and ability to form stable covalent bonds make them ideal for linking biomolecules .
Materials Science
Lastly, 1,2,3-triazoles have applications in materials science . Their unique properties and versatility make them suitable for the development of new materials .
Wirkmechanismus
Target of Action
Triazole derivatives are known to bind to a variety of enzymes and receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes , which could be a potential mode of action for this compound.
Biochemical Pathways
Some triazole derivatives have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that this compound may affect carbohydrate metabolism pathways.
Pharmacokinetics
Triazoles are known to be highly soluble in water , which could potentially impact their bioavailability.
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Action Environment
It is known that triazoles are highly soluble in water , which suggests that their action could be influenced by the hydration status of the environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,1-diphenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJMYIHQGJRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2495339.png)


![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)
![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2495345.png)
![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)
![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)

